An In-Depth Technical Guide to the Synthesis of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
An In-Depth Technical Guide to the Synthesis of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine, a phenylalanine derivative with a substituted biphenylsulfonyl moiety. This document outlines two strategic synthetic pathways for the key intermediate, 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride, and details the final coupling step with phenylalanine. The methodologies presented are grounded in established chemical principles, including the Suzuki-Miyaura cross-coupling reaction and Schotten-Baumann condensation. Each section provides a detailed rationale for the chosen synthetic routes, step-by-step experimental protocols, and guidance on purification and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the practical synthesis of this and structurally related compounds.
Introduction
Biphenyl derivatives are a cornerstone in medicinal chemistry, recognized as privileged scaffolds in the design of therapeutic agents.[1] Their unique structural and electronic properties allow for diverse interactions with biological targets. When incorporated into amino acid frameworks, such as phenylalanine, the resulting molecules can exhibit a range of biological activities. The title compound, ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine, is a notable example, combining the biphenyl scaffold with an amino acid, suggesting potential applications in areas such as enzyme inhibition or as a building block in peptide synthesis.[2][3] The synthesis of such molecules requires a robust and well-defined synthetic strategy, which this guide aims to provide.
The overall synthetic approach is retrosynthetically dissected into two primary components: the synthesis of the biphenylsulfonyl chloride core and its subsequent coupling with phenylalanine.
Part 1: Synthesis of the Key Intermediate: 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
The synthesis of the crucial intermediate, 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride, can be approached via two primary routes, each with its own set of advantages and considerations.
Method A: Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This approach involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for biphenyl core synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzenesulfonyl chloride (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, for instance, potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride.
Rationale for Experimental Choices:
-
Catalyst: Palladium catalysts are highly efficient for Suzuki-Miyaura couplings, with Pd(PPh₃)₄ being a common and effective choice.[1]
-
Base: The base is crucial for the activation of the boronic acid and to neutralize the byproducts.[5] Potassium carbonate is a widely used inorganic base for this purpose.
-
Solvent: A two-phase solvent system like toluene/water is often employed to dissolve both the organic and inorganic reagents.
Method B: Chlorosulfonation of 4-Chlorobiphenyl
An alternative and more direct route to the sulfonyl chloride intermediate is the electrophilic aromatic substitution of 4-chlorobiphenyl with chlorosulfonic acid. This method is often used in industrial settings due to its atom economy.[6]
Experimental Protocol: Chlorosulfonation
-
Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet to a scrubber, cool chlorosulfonic acid (excess, e.g., 5 eq) to 0 °C in an ice bath.
-
Substrate Addition: Slowly add 4-chlorobiphenyl (1.0 eq) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent, such as a hexane/ethyl acetate mixture, can be performed to obtain pure 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride.[7]
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.
-
Low Temperature: The initial low temperature is necessary to control the exothermic reaction and to minimize the formation of byproducts.
Part 2: Synthesis of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
The final step in the synthesis is the formation of the sulfonamide bond between 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride and phenylalanine. The Schotten-Baumann reaction is a classic and effective method for this transformation.[8][9]
Conceptual Workflow for Sulfonamide Formation
Caption: Schotten-Baumann reaction for sulfonamide synthesis.
Experimental Protocol: Schotten-Baumann Reaction
-
Preparation of Phenylalanine Solution: Dissolve L-phenylalanine (1.0 eq) in an aqueous solution of a base, such as 1 M sodium hydroxide, at 0 °C.
-
Addition of Sulfonyl Chloride: To the stirred solution of phenylalanine, add a solution of 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride (1.1 eq) in a water-miscible organic solvent, such as dioxane or acetone, dropwise while maintaining the temperature at 0-5 °C.[10]
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product, ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine.[11][12]
Considerations for the Schotten-Baumann Reaction:
-
pH Control: Maintaining a basic pH is essential to keep the amino group of phenylalanine deprotonated and nucleophilic.[9]
-
Temperature Control: The reaction is initially performed at low temperatures to control the reactivity of the sulfonyl chloride and prevent its hydrolysis.
-
N-Protection: For some sensitive substrates or to avoid potential side reactions, the amino group of phenylalanine can be protected (e.g., as a Boc derivative) prior to the sulfonylation.[13] The protecting group would then be removed in a subsequent step. However, for this specific synthesis, direct sulfonylation under Schotten-Baumann conditions is generally effective.
Data Presentation
Table 1: Key Reagents and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | 98-58-8 |
| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | 1679-18-1 |
| 4-Chlorobiphenyl | C₁₂H₉Cl | 188.65 | 92-69-3 |
| 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride | C₁₂H₈Cl₂O₂S | 287.16 | 20443-74-7 |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | 63-91-2 |
| ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine | C₂₁H₁₈ClNO₄S | 415.89 | 1449133-06-5[14] |
Conclusion
The synthesis of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine is a multi-step process that can be achieved through reliable and well-established synthetic methodologies. The choice between a Suzuki-Miyaura coupling and a direct chlorosulfonation for the synthesis of the key biphenylsulfonyl chloride intermediate will depend on the availability of starting materials, scalability, and the desired purity profile. The final coupling with phenylalanine via the Schotten-Baumann reaction is a robust method for the formation of the target sulfonamide. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this and analogous compounds for further investigation in drug discovery and development.
References
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Southampton.
- Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsin
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanoc
- Suzuki reaction. Wikipedia.
- Synthesis and biological evaluation of biphenylsulfonamide carboxylate aggrecanase-1 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters.
- ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine. MedchemExpress.com.
- Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. (2024). Drug Development Research.
- N-acylation of d- or l-phenylalanine with 2-thiophenecarbonyl chloride followed by amide coupling with 2-morpholinoanilin.
- Sulfonamide purification process.
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. EP0115328B1.
- Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). Crystals.
- Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017).
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). The Scientific World Journal.
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl.
- Process for the chloro-sulphonation of biphenyl and diphenyl ether. EP0053314A1.
- Schotten–Baumann reaction. Grokipedia.
- ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine. MedchemExpress.com.
- Schotten Baumann Reaction. (2019). BYJU'S.
- Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer C
- Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. CN106366002A.
- PROCESS FOR THE PREPAR
- Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
- Synthesis of Boscalid via a Three-step Telescoped Continuous Flow Process Implemented on a MJOD Reactor Pl
- Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat. Pharmacology Biochemistry and Behavior.
- The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural Brain Research.
- 4'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride. Chem-Impex.
- A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. BenchChem.
- ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine. MedchemExpress.com.
- Synthesis and biological activity of biphenyl group derivatives.
- 4'-Chlorobiphenyl-4-sulfonyl chloride. PubChem.
- Synthesis and biological activity of biphenyl group derivatives.
- Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate. Using Succinamide Spacer as Anticancer Agents. Scholars Research Library.
- MULTISTEP SYNTHESIS PROTECTING GROUPS. University of Massachusetts Lowell.
- Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. (2016). Bioorganic & Medicinal Chemistry Letters.
- Process for the chloro-sulphonation of biphenyl and diphenyl ether.
- Suzuki Coupling. Organic Chemistry Portal.
- Design, synthesis and biological activity of bis-sulfonyl-BODIPY probes for tumor cell imaging. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. GB2135666A.
- Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents.
- What are the methods for synthesizing 4-Chlorobenzenesulfonyl chloride?. Guidechem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of biphenylsulfonamide carboxylate aggrecanase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. grokipedia.com [grokipedia.com]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 14. medchemexpress.com [medchemexpress.com]
